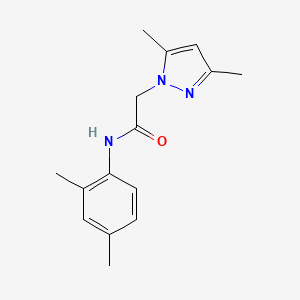![molecular formula C18H22N2O3 B7480786 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide, also known as A-317567, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential therapeutic applications in various fields of research, including pain management, inflammation, and cancer treatment.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide is primarily attributed to its ability to block the activity of TRPV1, a receptor that plays a crucial role in pain perception and inflammation. TRPV1 is a member of the transient receptor potential (TRP) ion channel family and is activated by various stimuli, including heat, capsaicin, and pro-inflammatory cytokines. 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide binds to the TRPV1 receptor and prevents its activation, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been shown to have several biochemical and physiological effects, including the reduction of pain perception, inflammation, and tumor growth. In animal models, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been shown to effectively reduce neuropathic pain by blocking the activity of TRPV1. 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Furthermore, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide is its specificity for TRPV1, which makes it a useful tool for studying the role of TRPV1 in pain perception, inflammation, and cancer. However, one of the limitations of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide is its relatively low potency, which may require higher concentrations of the compound to be effective in some experiments. Additionally, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the research on 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide. One potential area of investigation is the development of more potent analogs of the compound that may be more effective in reducing pain perception, inflammation, and tumor growth. Another area of research is the investigation of the potential role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Finally, the potential therapeutic applications of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide in other fields, such as neurodegenerative diseases and cardiovascular diseases, may also be worth exploring.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide involves the reaction of 2-(2-methoxyphenoxy) acetic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of research, including pain management, inflammation, and cancer treatment. In pain management, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been shown to effectively reduce neuropathic pain in animal models by blocking the activity of TRPV1, a receptor that plays a crucial role in pain perception. Inflammation is another area where 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has shown promising results, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-20(15-8-4-3-5-9-15)13-12-19-18(21)14-23-17-11-7-6-10-16(17)22-2/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWHTSOZLLAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)COC1=CC=CC=C1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)




![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)



![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)

